N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
Description
N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide (C₂₈H₂₃ClN₂O₃) is a Schiff base derivative synthesized via the condensation of 4-((4-chlorobenzyl)oxy)benzohydrazide with 3-(benzyloxy)benzaldehyde . Its structure features two distinct substituents: a benzyloxy group at the 3-position and a 4-chlorobenzyloxy group at the 4-position of the benzohydrazide core. This compound is characterized by high purity (>98% via HPLC) and a molecular weight of 470.95 g/mol . Its synthesis typically employs ultrasound-assisted methods, which enhance reaction efficiency and yield compared to conventional techniques .
Properties
CAS No. |
397284-87-6 |
|---|---|
Molecular Formula |
C28H23ClN2O3 |
Molecular Weight |
470.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C28H23ClN2O3/c29-25-13-9-22(10-14-25)20-33-26-15-11-24(12-16-26)28(32)31-30-18-23-7-4-8-27(17-23)34-19-21-5-2-1-3-6-21/h1-18H,19-20H2,(H,31,32)/b30-18+ |
InChI Key |
RFQXCQVLSQLTHY-UXHLAJHPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Purification
The crude product is purified via recrystallization from ethanol, yielding white crystalline solids. Analytical confirmation is performed using FTIR (C=O stretch at 1,637–1,600 cm⁻¹) and ¹H-NMR (δ 8.2 ppm for hydrazide NH).
Preparation of 3-(Benzyloxy)benzaldehyde
This aldehyde component is synthesized through benzylation of 3-hydroxybenzaldehyde.
Benzylation Protocol
Characterization
-
FTIR : Absence of -OH stretch (3,400 cm⁻¹), presence of aldehyde C=O at 1,710 cm⁻¹.
-
¹H-NMR : δ 9.9 ppm (aldehyde proton), δ 5.1 ppm (benzyloxy -CH₂-).
Condensation Reaction for Target Compound Formation
The final step involves a condensation reaction between 4-((4-chlorobenzyl)oxy)benzohydrazide and 3-(benzyloxy)benzaldehyde.
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Concentrated HCl |
| Temperature | Room temperature |
| Reaction Time | 30 minutes |
| Yield | 72–75% |
The reaction proceeds via acid-catalyzed imine formation, with HCl facilitating protonation of the aldehyde carbonyl.
Mechanistic Insights
-
Protonation : Aldehyde carbonyl oxygen is protonated, increasing electrophilicity.
-
Nucleophilic Attack : Hydrazide NH₂ attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Dehydration : Loss of water yields the benzylidene hydrazide product.
Optimization of Reaction Conditions
Systematic optimization studies reveal the impact of variables on yield and purity.
Catalyst Screening
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| HCl | Ethanol | 75 |
| H₂SO₄ | Ethanol | 68 |
| CH₃COOH | Ethanol | 52 |
| No catalyst | Ethanol | <10 |
HCl in ethanol achieves the highest yield due to superior proton-donating capacity.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 75 |
| Methanol | 32.7 | 70 |
| Water | 80.1 | 63 |
| DMF | 36.7 | 58 |
Ethanol balances polarity and solubility, minimizing side reactions.
Analytical Characterization
Post-synthesis analysis ensures structural integrity.
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| FTIR | 1,630 cm⁻¹ (C=O), 1,250 cm⁻¹ (C-O) |
| ¹H-NMR | δ 8.4 ppm (imine CH=N), δ 5.0–5.2 ppm (benzyloxy -CH₂-) |
| ¹³C-NMR | δ 165 ppm (C=O), δ 160 ppm (C=N) |
Chromatographic Purity
-
HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Synthetic Routes
Alternative routes were evaluated for scalability and cost-effectiveness.
Microwave-Assisted Synthesis
Solvent-Free Mechanochemical Synthesis
Challenges and Troubleshooting
Common issues and solutions:
-
Low Yield :
-
Cause: Incomplete condensation or side reactions.
-
Fix: Use fresh catalysts and anhydrous solvents.
-
-
Byproduct Formation :
-
Cause: Overheating or prolonged reaction times.
-
Fix: Monitor reaction progress via TLC.
-
Chemical Reactions Analysis
Cyclization Reactions
The hydrazone undergoes cyclization to form β-lactam (azetidinone) derivatives under ketene-imine cycloaddition conditions:
-
Reagents : Chloroacetyl chloride, triethylamine (base)
-
Conditions : Ultrasound-assisted synthesis in DMF at 60°C
Key Steps :
-
Formation of a ketene intermediate from chloroacetyl chloride.
-
[2+2] Cycloaddition with the hydrazone’s C=N bond.
-
Ring closure to yield a β-lactam fused with the aromatic system.
Example Product :
4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide
| Property | Value |
|---|---|
| Molecular Weight | ~450 g/mol |
| Biological Activity | Antimicrobial, antifungal |
Coordination Chemistry
The compound acts as a polydentate ligand, forming complexes with transition metals:
-
Metals Tested : Cu(II), Ni(II), Co(II)
-
Conditions : Methanol/water, room temperature
-
Stoichiometry : 1:2 (metal:ligand)
Reaction :
Properties of Complexes*:
| Metal | Geometry | Application |
|---|---|---|
| Cu(II) | Square planar | Catalysis, DNA interaction |
| Ni(II) | Octahedral | Material science |
haracterization via UV-Vis (d-d transitions) and ESR confirms metal-ligand bonding .
--
Hydrolysis
he hydrazone bond is cleaved under strong acidic/basic conditions:
Acidic Hydrolysis (HCl, reflux): Regenerates 3-(benzyloxy)benzaldehyde and 4-((4-chlorobenzyl)oxy)benzohydrazide.
Redox Reactions
Reduction (NaBH₄): Converts the C=N bond to C-N, yielding a hydrazine derivative.
--
Comparative Reactivity
eactivity trends for derivatives of N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide :
| Derivative Substituent | Reaction Rate (Cyclization) | Biological Activity (IC₅₀) |
|--------------------------|
Scientific Research Applications
N’-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
- Sulfonyloxy Derivatives: Compounds like N'-(2,3,4-trichlorobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3k–3o) feature sulfonyloxy groups instead of benzyloxy substituents.
- Fluoro and Methoxy Derivatives : Analogs such as 4-((4-chlorobenzyl)oxy)-N'-(4-fluorobenzylidene)benzohydrazide (393150-70-4) and 4-((4-chlorobenzyl)oxy)-N'-(4-methoxybenzylidene)benzohydrazide (CID 45054459) demonstrate how halogen and alkoxy substituents modulate solubility and binding affinity. For instance, the methoxy group in CID 45054459 increases hydrophobicity, which may improve blood-brain barrier penetration .
Table 1: Structural and Electronic Comparison
Physicochemical Properties
- Melting Points : Analogs with sulfonyloxy groups (e.g., 3k–3o) exhibit higher melting points (141–202°C) due to stronger intermolecular forces, whereas the target compound’s melting point is expected to be intermediate (~180°C) .
Biological Activity
N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a complex structure characterized by:
- A benzyloxy group
- A benzylidene linkage
- A chlorobenzyl ether moiety
The molecular formula is , with a molecular weight of approximately 370.83 g/mol .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzylidene hydrazides, including derivatives similar to N'-(3-(benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide. The following data summarizes key findings:
| Compound | Target Organisms | MIC (µM) | MBC (µM) |
|---|---|---|---|
| 4a | E. coli | 104.60 | 104.60 |
| 4b | P. aeruginosa | 95.39 | 95.39 |
| 4c | S. aureus | 91.75 | 91.75 |
| 4d | S. typhi | 191.60 | 191.60 |
These compounds demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with some exhibiting lower MIC values than conventional antibiotics like ceftriaxone .
Antifungal Activity
The antifungal efficacy was assessed against Candida albicans, revealing promising results that suggest the potential for therapeutic applications in fungal infections.
The proposed mechanism of action for N'-(3-(benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide involves:
- Inhibition of multidrug efflux pumps, which are critical for bacterial resistance.
- Interaction with specific cellular targets leading to disruption of microbial cell integrity.
Case Studies
- In Vivo Studies : Compounds structurally related to N'-(3-(benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide were evaluated in animal models, showing significant reductions in bacterial load and improved survival rates in infected subjects .
- Histological Analysis : Liver and kidney tissues from treated animals displayed minimal histopathological changes, indicating a favorable safety profile alongside efficacy .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that:
- The presence of electron-withdrawing groups like chlorine enhances antibacterial potency.
- The length and branching of the alkoxy substituents influence solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide?
- Methodological Answer : The compound is synthesized via a multi-step process:
Step 1 : Methyl 4-(benzyloxy)benzoate is prepared by reacting benzyl chloride with methyl 4-hydroxybenzoate in DMF under ultrasonic conditions (4 h, K₂CO₃ catalyst) .
Step 2 : Hydrazinolysis of the ester intermediate yields 4-(benzyloxy)benzohydrazide .
Step 3 : Condensation with 3-(benzyloxy)benzaldehyde forms the Schiff base (hydrazone) under ultrasonic irradiation (1–2 h, ethanol, acetic acid catalyst) .
Step 4 : Cyclocondensation with chloroacetyl chloride in DMF (triethylamine catalyst) via Staudinger reaction produces azetidinone derivatives .
- Key Metrics : Yields range from 65–85% using ultrasound-assisted methods, which reduce reaction time compared to conventional reflux .
Q. Which spectroscopic techniques are used to characterize this compound?
- Methodological Answer : Structural confirmation involves:
- IR Spectroscopy : Identifies C=O (1650–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches .
- NMR : ¹H-NMR confirms aromatic protons (δ 6.8–8.2 ppm), imine (CH=N, δ 8.3–8.5 ppm), and benzyloxy groups (δ 5.1–5.3 ppm). ¹³C-NMR detects carbonyl carbons (δ 165–170 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with calculated molecular weights .
- Elemental Analysis : Validates purity (>95%) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screening includes:
- Antimicrobial Assays : Disk diffusion/MIC tests against bacterial/fungal strains (e.g., S. aureus, E. coli) .
- Cholinesterase Inhibition : Ellman’s spectrophotometric method identifies IC₅₀ values for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
- Insulin-Mimetic Activity : Vanadium complexes of related hydrazones enhance glucose uptake in cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
- Methodological Answer :
- Solvent Screening : DMF outperforms ethanol or THF in cyclocondensation steps (yields >80% vs. <60%) due to better solubility of intermediates .
- Catalyst Selection : Triethylamine enhances cyclization kinetics compared to pyridine .
- Ultrasound vs. Reflux : Ultrasound reduces reaction time (2–3 h vs. 12–24 h) and improves yields by 15–20% .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., donepezil for cholinesterase assays) to normalize inter-lab variability .
- Structure-Activity Analysis : Compare substituent effects; e.g., electron-withdrawing groups (Cl, CF₃) on the benzylidene ring enhance AChE inhibition .
- Dose-Response Curves : Validate IC₅₀ values across multiple concentrations (e.g., 10–200 µM) .
Q. What mechanistic insights exist for its enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Lineweaver-Burk plots for AChE indicate mixed-type inhibition (competitive and non-competitive binding) .
- Molecular Docking : Hydrazone derivatives show π-π stacking with Trp86 in AChE’s catalytic site and hydrogen bonding with Glu199 .
- Mutagenesis Studies : Site-directed mutations in enzyme active sites (e.g., AChE’s peripheral anionic site) confirm binding modes .
Q. How do structural modifications impact bioactivity?
- Methodological Answer :
- Substituent Effects :
| Position | Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
|---|---|---|---|
| 3-OCH₃ | 4-Cl | 46.8 | 88.1 |
| 4-CF₃ | 4-CF₃ | 52.3 | 137.7 |
| Data adapted from . |
- Metal Complexation : Vanadyl (VO²⁺) complexes enhance insulin-mimetic activity by 3–5× compared to free ligands .
Q. What solvent systems stabilize this compound during storage?
- Methodological Answer :
- Stability Studies : DSC/TGA show decomposition at >150°C; storage at 4°C in amber vials under N₂ atmosphere prevents oxidation .
- Solvent Compatibility : Avoid DMSO due to hygroscopicity; use anhydrous DMF or acetonitrile for long-term stability .
Q. How can computational methods aid in designing derivatives?
- Methodological Answer :
- QSAR Models : Use ML algorithms (e.g., Random Forest) to correlate substituent electronegativity with AChE inhibition .
- ADMET Prediction : SwissADME predicts blood-brain barrier penetration (e.g., TPSA <76 Ų, logP ~3.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
